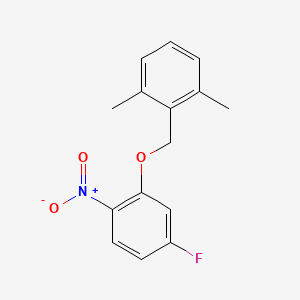

2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene

描述

2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene (CAS: AMTH207) is a substituted aromatic compound featuring a 1,3-dimethylbenzene core linked via a methylene bridge to a 5-fluoro-2-nitrophenoxy group.

属性

IUPAC Name |

2-[(5-fluoro-2-nitrophenoxy)methyl]-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-10-4-3-5-11(2)13(10)9-20-15-8-12(16)6-7-14(15)17(18)19/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFCVGCDTLNTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)COC2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

化学反应分析

2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. Its nitro group can be a site for reduction reactions, which are common in creating bioactive compounds.

Case Study: Anticancer Activity

Research indicates that derivatives of nitrophenyl compounds exhibit anticancer properties. For instance, a study synthesized several nitrophenyl derivatives and tested their cytotoxicity against various cancer cell lines. The results showed that compounds with similar structures to 2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene had significant inhibitory effects on cell proliferation, suggesting its potential as an anticancer agent .

Agrochemicals

The compound may also serve as a precursor for developing agrochemicals, particularly herbicides or insecticides. The fluorine atom enhances the lipophilicity of the molecule, potentially improving the bioavailability of the active ingredient in agricultural formulations.

Case Study: Herbicidal Activity

In a study focused on herbicide development, researchers evaluated the efficacy of several fluorinated nitrophenyl compounds against common weeds. The results indicated that compounds with similar functional groups to this compound exhibited promising herbicidal activity, leading to further exploration of its derivatives in agrochemical formulations .

Material Science

The unique chemical structure allows for potential applications in material science, particularly in the development of polymers and coatings that require specific thermal and chemical resistance.

Case Study: Polymer Synthesis

A recent investigation into polymer composites incorporated this compound as a monomer. The resulting polymers demonstrated enhanced thermal stability and mechanical properties compared to traditional materials. This suggests its utility in high-performance applications such as aerospace and automotive industries .

Data Tables

| Application Area | Study Focus | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects on cancer cells |

| Agrochemicals | Herbicidal Activity | Promising efficacy against common weeds |

| Material Science | Polymer Synthesis | Enhanced thermal stability and mechanical strength |

作用机制

The mechanism of action of 2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects.

相似化合物的比较

Substituent Effects and Physicochemical Properties

The compound’s key structural motifs include:

- 1,3-Dimethylbenzene core : Provides steric hindrance, reducing reactivity in electrophilic substitution compared to unsubstituted benzene .

- 5-Fluoro-2-nitrophenoxy group: The nitro group (-NO₂) and fluorine atom (-F) are electron-withdrawing, polarizing the aromatic ring and enhancing stability toward oxidation .

Comparison Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene | C₁₅H₁₃FNO₃ | 289.27 | 1,3-dimethyl, 5-fluoro-2-nitro phenoxymethyl | ~3.2 |

| 2-Fluoro-1,3-dimethyl-5-nitrobenzene (CAS 1736-85-2) | C₈H₇FNO₂ | 183.15 | 1,3-dimethyl, 2-fluoro, 5-nitro | ~2.8 |

| Nitrofluorfen (CAS 53823-53-3) | C₁₃H₇ClF₃NO₃ | 335.65 | 4-nitrophenoxy, trifluoromethyl | ~4.5 |

| 1,3-Dimethylbenzene (m-xylene) | C₈H₁₀ | 106.16 | 1,3-dimethyl | ~3.2 |

*LogP (octanol-water partition coefficient) estimated using fragment-based methods.

Toxicity Profiles

Evidence from substituted benzenes () indicates that:

- Nitro and fluoro substituents increase toxicity due to enhanced electrophilicity and metabolic persistence.

- Among dimethylbenzene isomers, 1,3-dimethylbenzene (m-xylene) exhibits moderate toxicity (EC₅₀ = ~10.2 mg/L for Propsilocerus akamusi larvae), lower than 1,2-dimethylbenzene but higher than 1,4-dimethylbenzene .

The addition of a 5-fluoro-2-nitrophenoxy group likely amplifies toxicity compared to m-xylene. For example, nitrobenzene alone has an EC₅₀ of ~6.5 mg/L in the same model, suggesting synergistic effects in the target compound .

生物活性

2-((5-Fluoro-2-nitrophenoxy)methyl)-1,3-dimethylbenzene, also known by its CAS number 1552760-28-7, is an organic compound with a complex structure that includes a dimethylphenyl group, a methoxy group, a fluoro group, and a nitro group. Its unique chemical properties make it of interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight: 275.27 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The presence of both the nitro and fluoro groups can enhance its binding affinity and selectivity towards these targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as a pharmacological agent:

- Dopamine Receptor Interaction:

- Anticancer Potential:

- Enzyme Inhibition:

Comparative Studies

To understand the relative biological activity of this compound, comparisons have been made with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-[(2,6-Dimethylphenyl)methoxy]-4-chloro-1-nitrobenzene | Structure | Moderate D2 receptor affinity |

| 2-[(2,6-Dimethylphenyl)methoxy]-4-bromo-1-nitrobenzene | Structure | Lower potency than fluorinated analog |

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

- Case Study 1: A series of experiments conducted on fluorinated phenoxy compounds revealed that those with multiple substitutions exhibited enhanced binding affinities to dopamine receptors compared to their non-fluorinated counterparts.

- Case Study 2: In vivo studies using animal models demonstrated that compounds similar to this compound showed significant reductions in tumor growth rates when administered alongside standard chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。